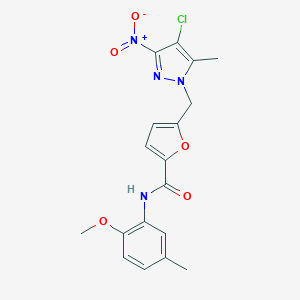![molecular formula C14H13NO4S B213856 Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic uses in various diseases.
作用機序
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways that lead to inflammation and immune system activation. Specifically, it inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate reduces the activation and proliferation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to reduce joint inflammation, pain, and swelling, as well as improve joint function. In psoriasis, it has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce inflammation in the gut and improve symptoms such as diarrhea and abdominal pain. In multiple sclerosis, it has been shown to reduce the number and severity of relapses.
実験室実験の利点と制限
One advantage of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is its high selectivity for JAK3, which reduces the risk of off-target effects. Additionally, it has been shown to have a good safety profile in clinical trials. However, one limitation is that it may increase the risk of infections due to its immunosuppressive effects. Another limitation is that it may not be effective in all patients, as some may have JAK-independent pathways of inflammation.
将来の方向性
There are several future directions for research on Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic uses in other diseases such as asthma, lupus, and atopic dermatitis. Another direction is to develop more selective JAK inhibitors that target specific JAK isoforms, as this may reduce the risk of side effects. Additionally, further research is needed to understand the long-term safety and efficacy of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate in different patient populations.
合成法
The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This is then reacted with cyclopropylamine to form the intermediate cyclopropylcarbonyl chloride. The final step involves the reaction of this intermediate with methyl 2-aminothiophene-3-carboxylate to form Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate.
科学的研究の応用
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic uses in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
特性
製品名 |
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate |
|---|---|
分子式 |
C14H13NO4S |
分子量 |
291.32 g/mol |
IUPAC名 |
methyl 2-(cyclopropanecarbonylamino)-4-(furan-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChIキー |
WMNVHGCUWAYUNV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
正規SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)




![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)





![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
